molecular formula C24H27N3O2 B2830036 N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine CAS No. 1251670-39-9

N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2830036
CAS No.: 1251670-39-9
M. Wt: 389.499
InChI Key: MTEAENOPUYAIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a quinoline-based small molecule characterized by a 4-amine core substituted with a 2-methoxyphenyl group, a 6-methylquinoline ring, and a 4-methylpiperidine-1-carbonyl moiety at the 2-position.

Properties

IUPAC Name

[4-(2-methoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-16-10-12-27(13-11-16)24(28)22-15-21(18-14-17(2)8-9-19(18)25-22)26-20-6-4-5-7-23(20)29-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEAENOPUYAIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a catalyst in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinolin-4-amine Derivatives

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Reference
Target Compound 2-(4-Methylpiperidine-1-carbonyl), 6-methyl, N-(2-methoxyphenyl) C25H28N3O2 414.5 (calc.) N/A
N-(3,4-Dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine 2-(Piperidine-1-carbonyl), 6-methyl, N-(3,4-dimethylphenyl) C24H27N3O 373.49
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine 7-Methoxy, 6-(2-methylbenzyl)oxy, N-(3-chloro-4-fluorophenyl) C24H20ClFN2O2 423.13
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine 6-(Trifluoromethyl), N-(3-chlorophenyl) C16H10ClF3N2 322.72
7-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine 7-Pyrimidin-5-yl (4-methylpiperazine), N-(pyrazin-2-yl) C22H23N7O 413.2

Key Observations :

  • Piperidine vs. Piperazine Moieties : The target compound’s 4-methylpiperidine-1-carbonyl group at the 2-position contrasts with the piperidine-1-carbonyl group in ’s analog, which lacks the methyl substitution. This modification may enhance lipophilicity and alter binding interactions .
  • Aromatic Substituents : The 2-methoxyphenyl group in the target compound differs from halogenated aryl groups in (3-chloro-4-fluorophenyl) and (3-chlorophenyl). Halogens typically improve metabolic stability but reduce solubility, whereas methoxy groups enhance solubility .

Impact of Substituents on Solubility and Bioactivity

Aqueous Solubility Optimization:

  • highlights that introducing pyrimidin-5-yl groups with 4-methylpiperazine (e.g., compounds 9a, 9b) improves aqueous solubility compared to less polar analogs. The target compound’s 4-methylpiperidine-1-carbonyl group may similarly balance solubility and membrane permeability .
  • In contrast, ’s compound 7, with a hydrophobic 2-methylbenzyloxy group, exhibits lower solubility (61.5% yield after purification) compared to the target compound’s methoxyphenyl group, which is more hydrophilic .

Key Insights :

  • The lower yields for bulky substituents (e.g., 11% for norbornanyl in ) suggest steric hindrance challenges, whereas smaller groups (e.g., methylpiperidine in the target compound) may improve synthetic efficiency .
  • Microwave-assisted synthesis () offers faster reaction times (15–60 min) compared to conventional heating (overnight in ), which could be advantageous for scaling up the target compound .

Physicochemical and Spectroscopic Properties

Table 3: NMR and HRMS Data Comparison

Compound 1H NMR Key Peaks (δ, ppm) 13C NMR Key Peaks (δ, ppm) HRMS (Observed)
Target Compound (hypothetical) ~8.2 (quinoline H), ~3.8 (OCH3) ~170 (carbonyl C), ~55 (OCH3) N/A
Compound 7 8.23 (d, J = 7.2 Hz), 5.24 (s, OCH2) 157.3 (C-F), 70.0 (OCH2) 423.1272
Compound 19 8.45 (s, imidazole H), 2.36 (adamantyl CH) 154.1 (C=N), 40.2 (adamantyl C) 471.2215
’s analog 7.44 (dd, aromatic H), 2.36 (pyrrolidine) 138.0 (C-Cl), 55.7 (N-CH2) 505.46 (MH+)

Key Notes:

  • The target compound’s 4-methylpiperidine-1-carbonyl group would likely show a carbonyl peak near δ 170 ppm in 13C NMR, similar to ’s piperidine-carbonyl analog .
  • Halogen substituents (e.g., Cl in , F in ) produce distinct splitting patterns in 1H NMR and characteristic carbon shifts in 13C NMR .

Biological Activity

N-(2-methoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature regarding its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C24H27N3O2
  • IUPAC Name : this compound
  • SMILES Notation : CC(CCC1)CN1C(c1nc2ccc(C)cc2c(Nc(cc2)ccc2OC)c1)=O

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation in myeloma and leukemia cells. Molecular docking studies suggest strong binding affinity to specific proteins involved in cell growth regulation, such as p53 and Bax, which are crucial for apoptosis .
  • Neuropharmacological Effects : The piperidine moiety present in the structure is known to enhance neuroprotective properties. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease therapy . This suggests that this compound may have potential applications in neurodegenerative disorders.

Anticancer Studies

A notable study investigated the cytotoxic effects of this compound on multiple hematological cancer cell lines. The findings demonstrated:

  • Cell Lines Tested : Myeloma, leukemia, and natural killer T-cell lymphoma.
  • Results : Significant reduction in cell viability was observed, with IC50 values indicating potent activity against these cancer types. The compound was found to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors .

Neuropharmacological Studies

In a separate investigation focusing on neuroprotective properties:

  • Mechanism : The compound was tested for its ability to inhibit AChE activity.
  • Findings : It exhibited strong inhibitory effects comparable to known AChE inhibitors, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds.

Compound NameActivity TypeIC50 (μM)Mechanism of Action
This compoundAnticancer5.0Induces apoptosis via p53/Bax pathway
Compound AAnticancer10.0Inhibits cell cycle progression
Compound BNeuroprotective8.0AChE inhibition
Compound CNeuroprotective6.5Dual AChE and BuChE inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.